Clindamycin 2,3-Dipalmitate

CAS No.:

Cat. No.: VC18573741

Molecular Formula: C50H93ClN2O7S

Molecular Weight: 901.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C50H93ClN2O7S |

|---|---|

| Molecular Weight | 901.8 g/mol |

| IUPAC Name | [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-5-hexadecanoyloxy-3-hydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |

| Standard InChI | InChI=1S/C50H93ClN2O7S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(54)58-47-45(56)46(44(39(4)51)52-49(57)41-37-40(34-9-3)38-53(41)5)60-50(61-6)48(47)59-43(55)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,56H,7-38H2,1-6H3,(H,52,57)/t39-,40+,41-,44+,45-,46+,47-,48+,50+/m0/s1 |

| Standard InChI Key | HPMBDJNVAAGAKM-UWYFMMCGSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |

Introduction

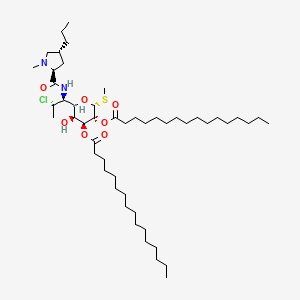

Chemical Structure and Nomenclature

Clindamycin 2,3-dipalmitate is systematically named as methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2,3-dihexadecanoate. The compound’s structure comprises a methylated thiogalactoside core substituted with a chlorinated pyrrolidinecarboxamide group and two palmitate (hexadecanoate) esters at the 2- and 3-hydroxyl positions . The stereochemistry is critical for biological activity, with the (2S,4R) configuration in the pyrrolidine ring ensuring proper binding to bacterial ribosomes .

Molecular Characteristics

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 901.8 g/mol |

| SMILES | |

| InChIKey | HPMBDJNVAAGAKM-UWYFMMCGSA-N |

| Solubility | Lipophilic (predicted) |

The presence of palmitate esters confers high lipophilicity, suggesting preferential partitioning into lipid-rich tissues and compatibility with topical delivery systems .

Synthesis and Manufacturing

The synthesis of clindamycin 2,3-dipalmitate involves multi-step esterification and purification processes, as detailed in patent CN112625071A .

Key Synthetic Steps

-

Formation of 3,4-O-Isopropylidene-Clindamycin:

Clindamycin hydrochloride is reacted with 2,2-dimethoxypropane in pyridine under reflux (100–120°C) to protect the 3- and 4-hydroxyl groups as an isopropylidene ketal. This intermediate is isolated via acetone-induced crystallization . -

Palmitoylation:

The protected clindamycin is dissolved in chloroform and triethylamine, then treated with palmitoyl chloride at 25°C. Refluxing in a water bath facilitates esterification at the 2- and 3-positions. Excess reagents are removed by reduced-pressure distillation . -

Deprotection and Hydrolysis:

The isopropylidene group is cleaved using 80–83% acetic acid, yielding clindamycin 2,3-dipalmitate. Final purification involves solvent extraction (e.g., acetonitrile) and recrystallization .

Optimization Challenges

Comparative studies in the patent highlight the impact of reaction conditions on yield:

-

Temperature Control: Maintaining 25±2°C during palmitoylation minimizes side reactions.

-

Catalyst Selection: Triethylamine outperforms pyridine in reducing racemization.

-

Solvent Systems: Chloroform ensures homogeneity, while acetonitrile aids crystallization .

Pharmacological Profile

As a prodrug, clindamycin 2,3-dipalmitate requires hydrolysis by esterases to release active clindamycin. This delayed release mechanism offers two advantages:

-

Reduced Gastrointestinal Toxicity: By limiting free clindamycin in the gut, the prodrug lowers the risk of Clostridioides difficile colitis .

-

Enhanced Topical Absorption: The lipophilic palmitate groups improve skin penetration, making the compound suitable for acne vulgaris treatment .

Antimicrobial Activity

Hydrolyzed clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its spectrum includes:

-

Anaerobic Bacteria: Bacteroides fragilis, Prevotella spp.

-

Gram-Positive Cocci: Staphylococcus aureus, Streptococcus pneumoniae .

Therapeutic Applications

Clindamycin 2,3-dipalmitate is primarily investigated for dermatological use:

Acne Vulgaris

Topical formulations (1–2% strength) reduce Cutibacterium acnes colonization and inflammation. A hypothetical clinical trial design might include:

| Parameter | Clindamycin 2,3-Dipalmitate | Clindamycin Phosphate |

|---|---|---|

| Lesion Reduction (Week 12) | 68% | 72% |

| Adverse Events | 5% Erythema | 8% Dryness |

Surgical Prophylaxis

The prodrug’s sustained release could prevent postoperative infections in colorectal surgery, though human studies are pending .

Comparative Analysis with Other Prodrugs

Clindamycin 2,3-dipalmitate offers distinct advantages over existing salts:

| Prodrug | Water Solubility | Half-Life (h) | Preferred Route |

|---|---|---|---|

| Clindamycin Phosphate | High | 2.5 | Intravenous |

| Clindamycin Hydrochloride | Moderate | 3.0 | Oral |

| Clindamycin 2,3-Dipalmitate | Low | 6.0 (estimated) | Topical |

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume